N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant research implications. Its molecular formula is and it has a molecular weight of approximately 463.61 g/mol. This compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have been studied for their potential pharmacological activities, particularly in targeting key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.
The synthesis of N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several steps:
These synthetic routes are optimized for yield and purity to ensure that the compound is suitable for further research applications.
The molecular structure of N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
InChI=1S/C25H25N3O2S2/c1-5-18-8-6-7-16(3)22(18)27-21(29)14-32-25-26-19-11-12-31-23(19)24(30)28(25)20-10-9-15(2)13-17(20)4/h6-13H,5,14H2,1-4H3,(H,27,29)
JNMVJWRJALDICC-UHFFFAOYSA-N
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3)C
These representations provide insights into the compound's connectivity and stereochemistry.
N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide primarily involves its interaction with target enzymes in nucleotide biosynthesis pathways:
The physical and chemical properties of N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
These properties are critical when considering storage and handling procedures for research applications.
N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific uses:
This compound represents a promising area of study within medicinal chemistry and pharmacology due to its unique structure and biological activity.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9